2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline
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Overview
Description
2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline is a complex organic compound that features a thiazole ring, a piperidine moiety, and a methoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often include the use of solvents like dichloromethane and bases such as lutidine . The purity of the synthesized compounds is usually confirmed through C, H, and N analysis, and the structure is analyzed using IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . Molecular docking studies have provided insights into the three-dimensional geometrical view of the ligand binding to their protein receptor .
Comparison with Similar Compounds
2-Methoxy-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of a methoxy group, a piperidine moiety, and a thiazole ring, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H19N3OS |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-methoxy-5-(2-piperidin-1-yl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C15H19N3OS/c1-19-14-6-5-11(9-12(14)16)13-10-20-15(17-13)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8,16H2,1H3 |
InChI Key |
HTZKUBSZUNWNOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N3CCCCC3)N |
Origin of Product |
United States |
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